molecular formula C10H18O B1368807 4,4-Diethylcyclohexanone CAS No. 35155-51-2

4,4-Diethylcyclohexanone

Cat. No. B1368807
CAS RN: 35155-51-2
M. Wt: 154.25 g/mol
InChI Key: INHUQGFGLUTUKZ-UHFFFAOYSA-N
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Description

4,4-Diethylcyclohexanone is a chemical compound with the molecular formula C10H18O . It is similar to 4,4-Dimethylcyclohexanone, which has the molecular formula C8H14O .


Synthesis Analysis

The synthesis of 4,4-Diethylcyclohexanone involves a multi-step reaction with 2 steps . The first step involves the use of concentrated H2SO4 and benzene under heating conditions. The second step involves the use of H2 and 5% Pd/C in ethyl acetate .


Molecular Structure Analysis

The molecular structure of 4,4-Diethylcyclohexanone consists of a six-membered ring with two ethyl groups attached to the same carbon atom and a ketone functional group .

Scientific Research Applications

Synthesis and Chemical Reactions

4,4-Diethylcyclohexanone has been explored in various synthetic and chemical reaction studies. For instance, it has been utilized in the synthesis of N-(-dimethylaminopropyl)-2 aza-8,8-diethyl-8-germaspiro[4.5]decane, a compound with notable biological properties, as part of a study on 4,4-dialkyl-4-germacyclohexanones (Rice, Wheeler, & Geschickter, 1974). Additionally, its derivatives have been employed in the copolymerization of epoxide with carbon dioxide, leading to the formation of polymers with predominant carbonate linkages (Kuran & Listoś, 1994).

Catalysis and Polymerization

4,4-Diethylcyclohexanone and its derivatives play a role in catalysis. A study focusing on the selective hydrogenation of phenol to cyclohexanone under mild conditions highlighted the importance of such ketones in chemical manufacturing (Wang et al., 2011). In the polymerization context, derivatives have been used as catalysts for the polymerization of 1,2-epoxypropane and 1,2-epoxycyclohexane (Kuran & Listoś, 1994).

Biological Studies and Enzymatic Reactions

The compound has been investigated in biological contexts as well. A study reported the use of cyclohexanone monooxygenase, an enzyme, for the Baeyer-Villiger oxidations of 4-substituted and 4,4-disubstituted cyclohexanones, demonstrating the enzyme's utility in delivering chiral building blocks (Mihovilovic et al., 2001).

Liquid Crystal Display Material

Cyclohexanone derivatives, including 4,4-diethylcyclohexanone, have been noted for their role in liquid crystal display materials. Their synthesis and applications in this field have been reviewed, underscoring their importance in modern display technologies (Du Hong-zhang, 2007).

Safety And Hazards

The safety data sheet for 4,4-Dimethylcyclohexanone indicates that it is a flammable solid and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4,4-diethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-10(4-2)7-5-9(11)6-8-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHUQGFGLUTUKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564540
Record name 4,4-Diethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethylcyclohexanone

CAS RN

35155-51-2
Record name 4,4-Diethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diethylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4,4-diethyl-cyclohex-2-enone (10.7 g, 70.5 mmol) in EA (400 mL) is treated with Pd/C (1.0 g, 10% Pd). The suspension is stirred at rt for 24 h under 1 bar of H2. The mixture is filtered, and the filtrate is evaporated to give 4,4-diethyl-cyclohexanone (11.7 g) as a colourless solid; 1H NMR (CD3OD): δ 2.32 (t, J=7.0 Hz, 4H), 1.66 (t, J=7.0 Hz, 4H), 1.48 (q, J=7.6 Hz, 4H), 0.88 (t, J=7.6 Hz, 6H).
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In 22 ml of acetic acid was dissolved 2.20 g of 4,4-diethyl-2-cyclohexen-1-one, to which was added 0.22 g of 5% palladium-carbon. Under a pressure of 5 atmospheres, the mixture was stirred at ambient temperature for one hour under a stream of hydrogen. The reaction mixture was filtered, and the solvent was distilled off under reduced pressure. Purification of the residue by column chromatography [eluent: hexane:ethyl acetate=10:1] gave 1.90 g of 4,4-diethyl-1-cyclohexanone as a colorless oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.22 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Diethylcyclohexanone
Reactant of Route 2
4,4-Diethylcyclohexanone
Reactant of Route 3
4,4-Diethylcyclohexanone
Reactant of Route 4
4,4-Diethylcyclohexanone
Reactant of Route 5
4,4-Diethylcyclohexanone
Reactant of Route 6
4,4-Diethylcyclohexanone

Citations

For This Compound
4
Citations
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1973 - Wiley Online Library
N‐(2‐Dimethylaminopropyl)‐8,8‐dimethyl‐2‐azaspiro[4.5]decane (1), N‐(2‐dimethylaminopropyl)‐8,8‐diethyl‐2‐azaspiro[4.5]decane (2), N‐(3‐dimethylaminopropyl)‐9,9‐dimethyl‐3‐…
Number of citations: 19 onlinelibrary.wiley.com
LM Rice, BS Sheth, JW Wheeler - Journal of Heterocyclic …, 1971 - Wiley Online Library
The reactions of 4,4‐dialkylcyclohexanones, spiro[4.5]decan‐8‐one and various spiro[5.5]‐undecanones with phenylhydrazines to produce corresponding 3,3‐dialkyltetrahydro and …
Number of citations: 1 onlinelibrary.wiley.com
MH Bolli, J Velker, C Müller, B Mathys… - Journal of Medicinal …, 2014 - ACS Publications
Previously, we reported on the discovery of a novel series of bicyclo[3.1.0]hexane fused thiophene derivatives that serve as potent and selective S1P 1 receptor agonists. Here, we …
Number of citations: 19 pubs.acs.org
Y Li - 2013 - search.proquest.com
The sense of smell is initiated when small molecule odorants bind and activate specific subsets of olfactory receptors (ORs) expressed by olfactory sensory neurons (OSNs). The …
Number of citations: 1 search.proquest.com

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